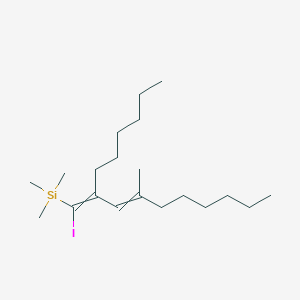
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties. This compound contains a silicon atom bonded to a trimethylsilyl group and a complex organic moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps, including the formation of the organic moiety and the introduction of the trimethylsilyl group. Common synthetic routes may include:
Formation of the Organic Moiety: This step involves the synthesis of the organic part of the molecule, which includes the hexyl, iodo, and methyldeca-1,3-dien-1-yl groups. This can be achieved through various organic reactions such as alkylation, halogenation, and diene formation.
Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group to the organic moiety. This can be done using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the organic moiety.
Reduction Reactions: Reduction reactions can be used to modify the double bonds in the organic moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the organic moiety.
Wissenschaftliche Forschungsanwendungen
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The organic moiety can interact with biological molecules, making it useful in biochemical and medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hexyl-1-iodo-4-phenyldeca-1,3-dien-1-yl)(trimethyl)silane: This compound has a phenyl group instead of a methyl group, leading to different chemical properties and reactivity.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound lacks the methyl group, resulting in different steric and electronic effects.
Uniqueness
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups and the presence of the trimethylsilyl group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
827033-76-1 |
|---|---|
Molekularformel |
C20H39ISi |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2-hexyl-1-iodo-4-methyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C20H39ISi/c1-7-9-11-13-15-18(3)17-19(16-14-12-10-8-2)20(21)22(4,5)6/h17H,7-16H2,1-6H3 |
InChI-Schlüssel |
HHANLCKLWXUBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
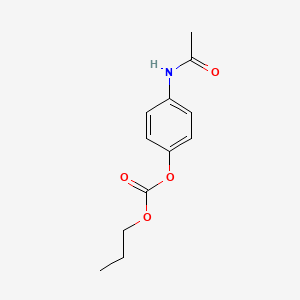
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)


![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
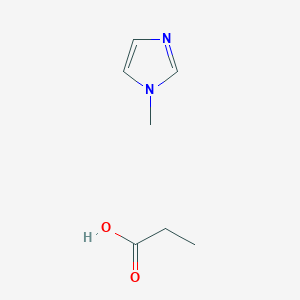
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
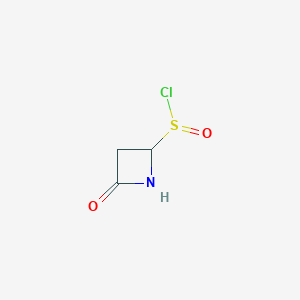
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
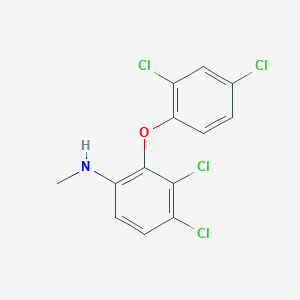
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
